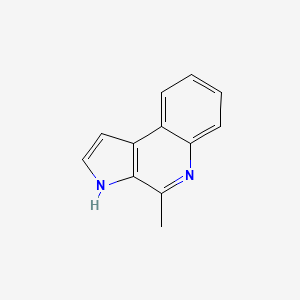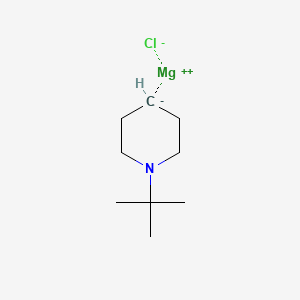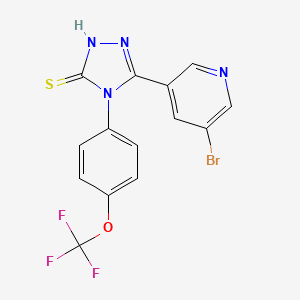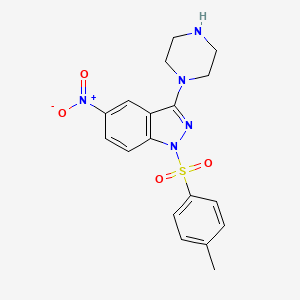![molecular formula C12H14ClN5 B12618526 6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917757-89-2](/img/structure/B12618526.png)
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The structure of this compound features a pyrido[3,2-d]pyrimidine core with a chlorine atom at the 6th position and a piperidin-1-yl group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a chloro-substituted pyrimidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-1-yl group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can modify the functional groups on the piperidin-1-yl moiety.
科学研究应用
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
作用机制
The mechanism of action of 6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of CDK-mediated phosphorylation events, leading to the inhibition of cell proliferation .
相似化合物的比较
Similar Compounds
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridopyrimidine derivatives. Its ability to selectively inhibit certain enzymes makes it a valuable compound in drug discovery and development .
属性
CAS 编号 |
917757-89-2 |
|---|---|
分子式 |
C12H14ClN5 |
分子量 |
263.72 g/mol |
IUPAC 名称 |
6-chloro-4-piperidin-1-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14ClN5/c13-9-5-4-8-10(16-9)11(17-12(14)15-8)18-6-2-1-3-7-18/h4-5H,1-3,6-7H2,(H2,14,15,17) |
InChI 键 |
OZIYMGRZBQRNIE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)
![2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B12618454.png)
![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)
![4-Chloro-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12618476.png)


![N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618488.png)

![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-](/img/structure/B12618490.png)

![N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide](/img/structure/B12618518.png)

